![molecular formula C18H21ClO4 B5108827 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene, commonly known as Triclosan, is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its widespread use, there is growing concern about the potential health and environmental impacts of Triclosan.
Mécanisme D'action
Triclosan works by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, Triclosan disrupts the bacterial membrane and prevents the growth and replication of bacteria.
Biochemical and Physiological Effects:
Triclosan has been found to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone regulation in animals and humans, leading to concerns about its potential endocrine-disrupting effects. Triclosan has also been found to accumulate in the environment and in human tissues, raising concerns about its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan is a widely used antibacterial agent in laboratory experiments due to its effectiveness and availability. However, there are limitations to its use, including concerns about its potential toxicity and environmental impact. Additionally, Triclosan's widespread use in consumer products may lead to the development of antibiotic-resistant bacteria, which could limit its effectiveness in laboratory experiments.
Orientations Futures
There are several future directions for research on Triclosan. One area of focus is on the development of alternative antibacterial agents that are less toxic and have fewer environmental impacts. Another area of focus is on the development of methods to detect Triclosan in the environment and in human tissues. Additionally, there is a need for further research on the potential health effects of Triclosan, particularly its endocrine-disrupting effects and potential contribution to the development of antibiotic-resistant bacteria.
Conclusion:
Triclosan is a synthetic antibacterial and antifungal agent that is widely used in personal care products, household items, and medical products. Despite its effectiveness, there are growing concerns about its potential health and environmental impacts. Further research is needed to better understand the effects of Triclosan and to develop alternative antibacterial agents that are less toxic and have fewer environmental impacts.
Méthodes De Synthèse
Triclosan can be synthesized by reacting 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol, which is then reacted with ethylene oxide and potassium hydroxide to form 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antibacterial and antifungal properties. It is commonly used in laboratory experiments to study the effects of antibacterial agents on microorganisms. Triclosan has also been used to study the effects of antibacterial agents on aquatic organisms.
Propriétés
IUPAC Name |
1-chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-2-21-17-8-3-4-9-18(17)23-13-11-20-10-12-22-16-7-5-6-15(19)14-16/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNTWYUOQQIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

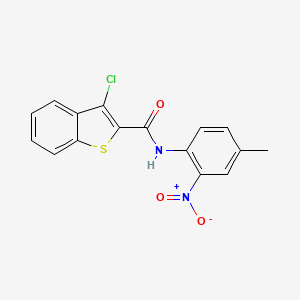
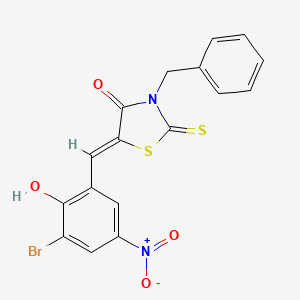
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
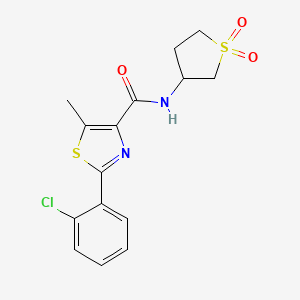
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
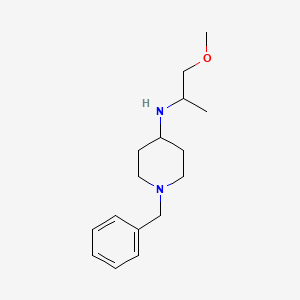
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
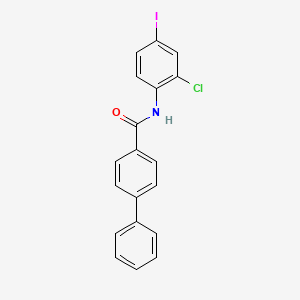
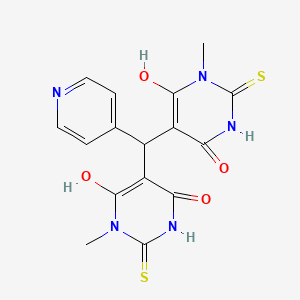
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate](/img/structure/B5108855.png)